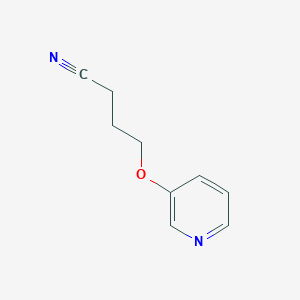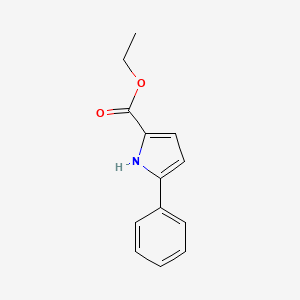![molecular formula C19H12BrCl2N3 B8455268 6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8455268.png)
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline core substituted with bromine and chlorine atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This intermediate is then subjected to further reactions to introduce the benzyl group and quinoline core.
The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline can undergo various chemical reactions, including:
Substitution: The presence of halogen atoms in the quinoline core allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s photophysical properties are explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: This compound shares the pyrazole and benzyl groups but differs in the quinoline core and halogen substitutions.
4-((6-Bromo-2-chloroquinolin-3-yl)methylene)-2-phenyl-1-(2,3,4-trisubstituted phenyl)-1H-imidazol-5(4H)-one: Similar quinoline core with different substituents and additional imidazole ring.
Uniqueness
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is unique due to its specific combination of pyrazole, benzyl, and quinoline moieties, along with the bromine and chlorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H12BrCl2N3 |
|---|---|
Peso molecular |
433.1 g/mol |
Nombre IUPAC |
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline |
InChI |
InChI=1S/C19H12BrCl2N3/c20-13-4-7-17-15(11-13)18(21)16(19(22)24-17)10-12-2-5-14(6-3-12)25-9-1-8-23-25/h1-9,11H,10H2 |
Clave InChI |
MFRJIFROQOBJPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)CC3=C(C4=C(C=CC(=C4)Br)N=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


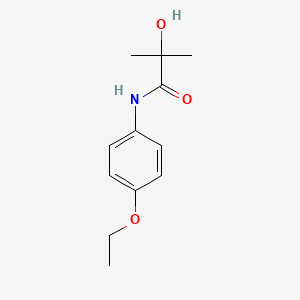
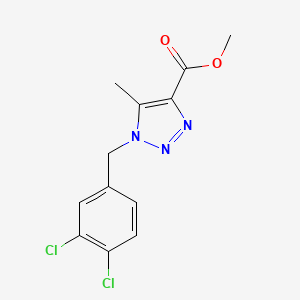
![8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-ylamine](/img/structure/B8455200.png)
![tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8455223.png)

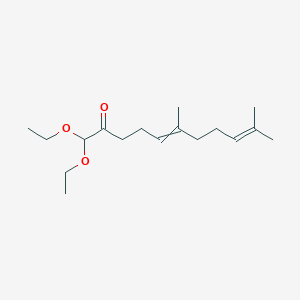



![8-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8455256.png)

